molecular formula C15H15NO6S B12109755 2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B12109755
M. Wt: 337.3 g/mol
InChI Key: SUNOIMRGPBGQSN-GHXNOFRVSA-N
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Description

2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring and a substituted phenyl group.

Preparation Methods

The synthesis of 2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and the substituted phenyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other thiazolidinone derivatives, such as:

  • 2-[(5Z)-5-[(4-ethoxy-2-methylphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
  • 2-[(5Z)-5-[(4-ethoxy-3-fluorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
  • 2-[(5Z)-5-[(4-ethoxy-3-hydroxyphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties.

Properties

Molecular Formula

C15H15NO6S

Molecular Weight

337.3 g/mol

IUPAC Name

2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C15H15NO6S/c1-3-22-10-5-4-9(6-11(10)21-2)7-12-14(19)16(8-13(17)18)15(20)23-12/h4-7H,3,8H2,1-2H3,(H,17,18)/b12-7-

InChI Key

SUNOIMRGPBGQSN-GHXNOFRVSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O)OC

Origin of Product

United States

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